molecular formula C19H21N3O7S B5177448 N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide

N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide

Cat. No. B5177448
M. Wt: 435.5 g/mol
InChI Key: GCIYHZZHTHMIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide, also known as ADNSG, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying protein function. ADNSG is a small molecule that can be used as a chemical probe to selectively modify proteins and study their activity in cells and tissues.

Mechanism of Action

The mechanism of action of N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide involves the selective modification of proteins through covalent bonding with the nitrophenylsulfonyl group. The compound can target specific amino acid residues in proteins, such as cysteine, and modify their activity. This modification can lead to changes in protein function and activity, which can be studied using various techniques.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein that is targeted. The compound can alter enzyme activity, protein-protein interactions, and signaling pathways in cells and tissues. N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide has several advantages for lab experiments, including its small size, high purity, and selective targeting of specific proteins. However, the compound also has some limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide in scientific research. These include the development of new methods for protein modification and the study of protein function in disease states. N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide can also be used to develop new drugs and therapies for various diseases, such as cancer and inflammation. Additionally, the compound can be used to study protein-protein interactions and signaling pathways in cells and tissues.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide involves several steps, including the protection of the amine group, the reaction of the protected amine with the nitrophenylsulfonyl chloride, and the deprotection of the amine and the nitro group. The final product is obtained as a white powder with high purity.

Scientific Research Applications

N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide has been used in various scientific research applications, including the study of protein function, protein-protein interactions, and enzyme kinetics. The compound can be used to selectively modify proteins and study their activity in cells and tissues. N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide has also been used to develop new drugs and therapies for various diseases.

properties

IUPAC Name

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-4-11-20-19(23)13-21(15-10-9-14(28-2)12-17(15)29-3)30(26,27)18-8-6-5-7-16(18)22(24)25/h4-10,12H,1,11,13H2,2-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIYHZZHTHMIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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